molecular formula C12H17NO2S B2645840 N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide CAS No. 1421453-70-4

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide

Cat. No.: B2645840
CAS No.: 1421453-70-4
M. Wt: 239.33
InChI Key: LZEDSYSWQGNSMZ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide (CAS 1421453-70-4) is an organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol . This propanamide derivative features a thiophene heterocycle and a cyclobutane carboxamide, a scaffold of significant interest in medicinal chemistry research. Compounds with similar structural features, particularly those containing the thiophene and propanamide groups, are frequently explored in quantitative structure-activity relationship (QSAR) studies for anticonvulsant applications . The thiophene ring is a privileged structure in drug discovery, and its incorporation into molecules is a common strategy in the design of bioactive compounds for various therapeutic areas, including antiviral and central nervous system (CNS) research . Researchers can utilize this chemical as a valuable building block or intermediate in the synthesis of novel compounds, or as a standard in analytical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-10(11-5-2-8-16-11)6-7-13-12(15)9-3-1-4-9/h2,5,8-10,14H,1,3-4,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEDSYSWQGNSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide can be bioreduced to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, a precursor for duloxetine, an antidepressant medication. This transformation highlights its relevance in drug synthesis and development.

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Properties : It has shown effectiveness against pathogenic bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL, respectively.
PathogenMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii16 µg/mL
Pseudomonas aeruginosa32 µg/mL
  • Cytotoxicity Studies : In vitro assessments have been conducted to evaluate its safety profile, with IC50 values indicating the concentration required to inhibit cell growth by 50% across various cell lines.

Immune Modulation

A study involving mouse splenocytes revealed that the compound could enhance immune cell activity significantly at a concentration of 100 nM, suggesting potential applications in immunotherapy.

"The compound was able to rescue mouse immune cells to 92% viability at a concentration of 100 nM."

Neuroprotective Effects

In neuroprotective research, this compound demonstrated the ability to reduce oxidative stress markers in neuronal cells exposed to toxic agents. This finding suggests its potential therapeutic role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxyl group and the thiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiophene-Containing Amides and Amines

Compounds with thiophene and amide/amine functionalities are prevalent in medicinal chemistry. Key analogs include:

Compound Name Structural Features Pharmacological Notes (Inferred)
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide (Target) Cyclobutane carboxamide, hydroxypropyl-thiophene Potential CNS activity due to thiophene
3(E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide Conjugated enamide, methylamino group Possible antimicrobial or antiviral activity
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-... Dual thiophene-ethoxy/ethyl groups, tetrahydronaphthalene Likely neuromodulatory or receptor-targeted

Key Differences :

  • Cyclobutane vs.
  • Hydroxy Group: The hydroxyl moiety in the target compound enhances hydrophilicity, contrasting with non-polar analogs like 3-chloro-N-phenyl-phthalimide (), which is optimized for polymer synthesis .

Physicochemical Properties

  • Solubility: The hydroxypropyl group likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., 3-chloro-N-phenyl-phthalimide) .
  • Electronic Effects : The thiophene’s electron-rich aromatic system may facilitate π-π stacking or interactions with biological targets, similar to pyrantel derivatives () .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide is a compound characterized by its unique structural features, including a cyclobutane ring and a thiophene moiety. This compound has garnered attention in the fields of organic synthesis and pharmacology due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O2_{2}S1_{1}
  • Molar Mass : Approximately 239.34 g/mol
  • CAS Number : 1421453-70-4

The presence of a hydroxyl group on the propyl chain enhances its solubility and reactivity, while the thiophene ring contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The hydroxyl group and thiophene ring facilitate binding to enzymes or receptors, modulating their activities. This compound may exhibit:

  • Anti-inflammatory properties
  • Antimicrobial effects
  • Potential antidepressant activity (as it can be bioreduced to a precursor of duloxetine)

Pharmacological Studies

Preliminary studies indicate that this compound may have significant therapeutic potential. Notable findings include:

  • Antidepressant Activity : The compound can be bioreduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, a known precursor of duloxetine, which is used in treating major depressive disorder and generalized anxiety disorder.
  • Anti-inflammatory Effects : Research suggests that similar compounds exhibit anti-inflammatory properties, indicating potential for this compound to exhibit similar effects.
  • Antimicrobial Activity : The thiophene moiety is known for its antimicrobial properties, suggesting that this compound may also possess such activity .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
3-Hydroxy-N-methyl-3-thiophen-2-ylpropanamideContains a thiophene and hydroxyl groupKnown for antidepressant properties
N-(4-hydroxyphenyl)cyclobutanecarboxamideCyclobutane structure with a phenolic groupPotential anti-inflammatory effects
N-(2-thienyl)cyclobutanecarboxamideSimilar cyclobutane core with different thiophene substitutionInvestigated for antimicrobial activity

The combination of the cyclobutane core with the thiophene-containing side chain distinguishes this compound from other compounds, potentially endowing it with unique biological properties.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the 3-hydroxy intermediate : Achieved through bioreduction using whole cells of Rhodotorula glutinis.
  • Coupling with cyclobutanecarboxylic acid : The intermediate is coupled under appropriate conditions to form the final product.

Industrial Production Considerations

While specific industrial production methods are not well-documented, general approaches would involve optimizing laboratory synthesis processes, utilizing industrial-grade reagents, and employing continuous flow reactors to enhance efficiency.

Study on Antidepressant Properties

A study conducted on the bioreduction pathway highlighted the conversion of this compound into (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, confirming its potential as an antidepressant precursor.

Investigation into Anti-inflammatory Effects

Research comparing various cyclobutane derivatives indicated that those containing hydroxyl groups exhibited reduced inflammation markers in vitro, suggesting that this compound could similarly contribute to anti-inflammatory responses .

Q & A

Q. What advanced computational workflows predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model membrane permeability (e.g., blood-brain barrier penetration). ADMET predictors (e.g., SwissADME) estimate oral bioavailability and cytochrome P450 interactions. Free-energy perturbation (FEP) calculations refine binding affinity predictions for target proteins .

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